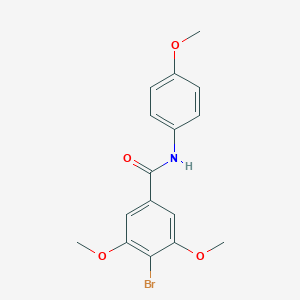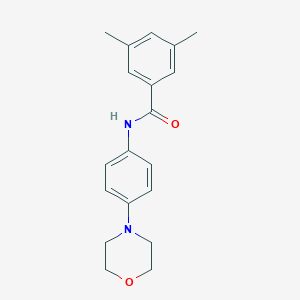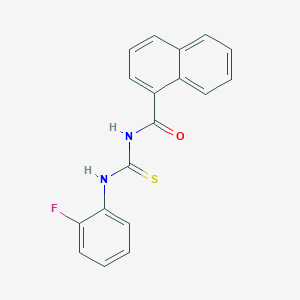
4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the phenethylamine family and is also known as Bromo-DMA. This compound has been studied extensively for its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide is not fully understood. However, it is believed to act as a selective COX-2 inhibitor, which is responsible for its anti-inflammatory properties. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which is responsible for its neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide has significant anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. Additionally, this compound has been shown to protect neurons from damage caused by oxidative stress. It has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One of the advantages of studying 4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide is that it has significant anti-inflammatory and neuroprotective properties. This makes it a promising candidate for the development of new drugs for the treatment of inflammatory and neurodegenerative diseases. However, one of the limitations of studying this compound is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for the study of 4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide. One direction is to further investigate its mechanism of action. This will help to better understand how this compound exerts its anti-inflammatory and neuroprotective effects. Another direction is to study the safety and efficacy of this compound in humans. This will help to determine whether this compound has potential as a new drug for the treatment of inflammatory and neurodegenerative diseases. Additionally, more research is needed to optimize the synthesis of this compound to produce higher yields and purity. Finally, this compound could be studied for its potential use in other areas of medicine, such as oncology, where its anti-inflammatory properties could be beneficial.
Synthesis Methods
The synthesis of 4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide involves the reaction of 3,5-dimethoxy-4-bromobenzaldehyde with 4-methoxyaniline in the presence of acetic acid. The resulting compound is then treated with hydrochloric acid to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity.
Scientific Research Applications
4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide has been studied for its potential applications in medicinal chemistry. It has been found to have significant anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases. Additionally, this compound has been studied for its potential use as a neuroprotective agent. It has been shown to protect neurons from damage caused by oxidative stress and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Product Name |
4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide |
|---|---|
Molecular Formula |
C16H16BrNO4 |
Molecular Weight |
366.21 g/mol |
IUPAC Name |
4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C16H16BrNO4/c1-20-12-6-4-11(5-7-12)18-16(19)10-8-13(21-2)15(17)14(9-10)22-3/h4-9H,1-3H3,(H,18,19) |
InChI Key |
PDFKLNULPRBIOE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)








![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)
